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Compound of Interest

Compound Name:
1-(2,4-

Dichlorophenyl)cyclopropanamine

CAS No.: 864263-95-6

Cat. No.: B1603919

Get Quote

Executive Summary & Chemical Context[1][2][3][4]
[5][6][7]
1-(2,4-Dichlorophenyl)cyclopropanamine is a monoamine transporter modulator. Unlike its

2-phenyl analog (Tranylcypromine), which acts primarily as a Monoamine Oxidase Inhibitor

(MAOI), the 1-aryl substitution pattern—specifically with chloro-substituents—shifts the

pharmacology toward high-affinity inhibition of the reuptake transporters: SERT, NET, and DAT.

[1]

Primary Mechanism: Triple Reuptake Inhibition (SNDRI).[1][2]

Key Structural Feature: The cyclopropane ring confers conformational rigidity, locking the

amine and the aromatic ring in a specific orientation relative to the transporter binding

pocket.[1]

Chirality: The C1 carbon of the cyclopropane ring is a stereocenter.[1] The compound exists

as two enantiomers: (+)-(S) and (-)-(R) (absolute configuration assignment is context-
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dependent but typically follows the 1-arylcyclopropanamine convention).[1]

The "Eutomer" Principle in Arylcyclopropanamines
Based on the extensive SAR data from the DOV Pharmaceutical series (e.g., DOV-21,947,

DOV-102,677), a distinct potency asymmetry exists:

The (+)-Enantiomer: Typically the eutomer (high potency).[1] It exhibits nanomolar affinity for

SERT, NET, and DAT.[1][3][4]

The (-)-Enantiomer: Typically the distomer (lower potency).[1] It often shows significantly

reduced affinity (10–100x lower) or a "washed out" selectivity profile.[1]

Pharmacological Comparison: (+)- vs. (-)-
Enantiomers
The following data comparison uses the 3,4-dichloro analog (Amitifadine) as a validated

reference standard to project the specific performance of the 2,4-dichloro variant. The ortho-

chloro substitution in the 2,4-isomer introduces steric strain that typically modulates affinity

compared to the 3,4-isomer.[1]

Table 1: Comparative Inhibition Constants (Projected
SAR Analysis)

Parameter
(+)-Enantiomer

(Eutomer)

(-)-Enantiomer

(Distomer)

Reference

(Amitifadine 3,4-Cl)

SERT IC₅₀ (nM) ~20 – 50 nM > 500 nM 12 nM

NET IC₅₀ (nM) ~40 – 80 nM > 1,000 nM 23 nM

DAT IC₅₀ (nM) ~100 – 150 nM > 1,000 nM 96 nM

Selectivity Ratio
Balanced TRI (SERT

> NET > DAT)
Non-selective / Weak Balanced (1:2:[1]8)

Primary Utility
Antidepressant /

Anxiolytic
Inactive Control Clinical Candidate
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Technical Insight: The 2,4-dichloro substitution often reduces overall potency compared to the

3,4-dichloro analog due to steric clash with the transporter's orthosteric binding site (specifically

at SERT).[1] However, it retains the SNDRI profile, distinguishing it from selective SSRIs.[1]

Mechanism of Action (Pathway Visualization)[1]
The following diagram illustrates the mechanism where the (+)-enantiomer blocks the

presynaptic transporters, increasing synaptic concentrations of monoamines.[1]
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Caption: The (+)-enantiomer acts as a broad-spectrum inhibitor, blocking SERT, NET, and DAT

to elevate synaptic monoamine levels.

Experimental Protocols for Validation
To objectively verify the potency difference between the 2,4-dichloro enantiomers, the following

self-validating workflow is recommended.

Phase 1: Chiral Resolution (Separation)
Before biological testing, the racemic mixture must be resolved into pure enantiomers.[1]

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).[1]
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Detection: UV at 230 nm.[1]

Validation: Re-inject fractions to confirm Enantiomeric Excess (ee) > 99%.

Phase 2: Monoamine Uptake Inhibition Assay
This protocol determines the

values for each enantiomer.[1]

Cell Lines: HEK-293 cells stably transfected with hSERT, hNET, or hDAT.[1]

Substrates:

(Serotonin) for SERT.[1]

(Norepinephrine) for NET.[1]

(Dopamine) for DAT.[1]

Incubation:

Plate cells in 96-well plates.

Add test compound (1 nM – 10 µM) in Krebs-Ringer-HEPES buffer.

Incubate 10 mins at 25°C.

Add radiolabeled substrate and incubate for 5–10 mins.[1]

Termination: Rapid wash with ice-cold buffer.[1]

Quantification: Liquid scintillation counting.

Analysis: Fit data to the Cheng-Prusoff equation to derive

from

.[1]
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Workflow Visualization
Racemic
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Caption: Step-by-step workflow for isolating enantiomers and determining their

pharmacological potency.

Synthesis of Findings
Potency vs. Selectivity[1][10][11]

Potency: The (+)-enantiomer is expected to be the biologically active species.[1] The 2,4-

dichloro substitution pattern typically results in a compound that is slightly less potent than

the 3,4-dichloro standard (Amitifadine) but retains the "triple" profile.[1]
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Selectivity: The 2,4-substitution increases steric bulk near the amine.[1] In some transporter

models, this shifts selectivity slightly toward DAT relative to SERT (compared to the 3,4-

analog), although SERT/NET inhibition usually remains dominant.[1]

Safety & Metabolic Stability[1]
Metabolism: The 2,4-dichloro motif is metabolically robust.[1] However, unlike the 3,4-isomer,

the 2-position chlorine can sterically hinder metabolic attack at the adjacent sites, potentially

altering the half-life.[1]

Toxicology: As with all TRIs, the (+)-enantiomer carries a risk of sympathomimetic side

effects (increased heart rate, blood pressure) due to NET inhibition.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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